molecular formula C11H14O2S B13645082 1-Methoxy-3-(o-tolylthio)propan-2-one

1-Methoxy-3-(o-tolylthio)propan-2-one

Cat. No.: B13645082
M. Wt: 210.29 g/mol
InChI Key: JTSOFCLMJCPOJM-UHFFFAOYSA-N
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Description

1-Methoxy-3-(o-tolylthio)propan-2-one is a sulfur-based building block of interest in organic and medicinal chemistry research. This ketone features a methoxy group and an o-tolylthio ether moiety linked to a propan-2-one core, making it a potential versatile intermediate for the synthesis of more complex molecules. While the specific applications for this ortho-isomer are not fully documented, research on its close structural analogs, such as 1-Methoxy-3-(m-tolylthio)propan-2-one and 1-Methoxy-3-(phenylthio)propan-2-one , indicates that compounds of this class are primarily employed as key precursors in the development of pharmacologically active heterocycles. Compounds with similar thioether and ketone functional groups are often utilized in nucleophilic substitution reactions and cyclization processes to access push-pull substituted heterocycles, which are common structural motifs in many pharmaceuticals . Researchers can leverage this reagent to explore the synthesis of novel compounds, particularly in the field of antibacterial and cytotoxic agent development, where such unique substitution patterns are valuable . As a standard handling precaution, this product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation based on the hazards of a similar compound . 1-Methoxy-3-(o-tolylthio)propan-2-one is for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-methoxy-3-(2-methylphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C11H14O2S/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

JTSOFCLMJCPOJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(=O)COC

Origin of Product

United States

Preparation Methods

Methoxypropan-2-one Derivatives via Epoxide Ring Opening

One common approach to prepare methoxy-substituted propan-2-one derivatives is through selective ring opening of propylene oxide with methanol. This reaction is catalyzed by bases or novel catalysts to afford 1-methoxy-2-propanol, which can be further oxidized to the corresponding ketone.

  • Reaction conditions typically involve a molar ratio of methanol to propylene oxide between 0.8 to 2.0.
  • Temperatures range from 0 to 60 °C.
  • Catalysts include NaOH or more selective Co-salen complexes to improve selectivity and reduce side products such as 2-methoxy-1-propanol.
Parameter Typical Range Notes
Methanol: Propylene Oxide (mol/mol) 0.8 – 2.0 Preferred 0.9 – 1.5
Temperature (°C) 0 – 60 Moderate temperatures preferred
Catalyst NaOH, Co-salen complexes Co-salen for enantioselective synthesis

Synthesis of 1-Chloro-3-methoxypropane as a Key Intermediate

Another important intermediate is 1-chloro-3-methoxypropane, which can be prepared by nucleophilic substitution of 1,3-bromochloropropane with sodium methoxide in an inert solvent such as benzene.

  • The molar ratio of 1,3-bromochloropropane to sodium methoxide is optimized between 1:0.9 to 1.2.
  • Phase transfer catalysts such as benzyltrimethylammonium chloride (BTMAC) enhance reaction rate and yield.
  • Reaction temperatures during dropwise addition range from 20 to 110 °C, with holding temperatures between 50 to 80 °C.
  • The reaction yields are high (up to 92.8%) with simple workup involving filtration, washing, and distillation.
Parameter Typical Range Notes
Molar ratio (1,3-bromochloropropane : NaOCH3) 1 : 0.9 – 1.2 Quantitative mono-etherification
Solvent Benzene, Petroleum ether, Cyclohexane Benzene preferred for ease of separation
Phase transfer catalyst BTMAC, TBAB, TBAC, TEAC 0.01 – 0.1 weight % of 1,3-bromochloropropane
Reaction temperature (dropwise) 20 – 110 °C Heat preservation at 50 – 80 °C
Yield Up to 92.8% High yield, mild conditions

Introduction of the o-Tolylthio Group

Thiol Addition and Nucleophilic Substitution

The o-tolylthio substituent is introduced by reaction with o-tolylthiol or its derivatives. Typical procedures involve:

  • Reaction of the methoxy-substituted propanone or haloalkoxypropane intermediate with o-tolylthiol under basic conditions or in the presence of nucleophilic catalysts.
  • Use of sodium hydride (NaH) or other strong bases in tetrahydrofuran (THF) to generate the thiolate anion for nucleophilic substitution.
  • Reaction temperatures are often controlled at 0 °C to room temperature to prevent side reactions.
  • Purification is achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures.

Example Procedure for Thiolation

  • NaH (60% dispersion) is suspended in THF at 0 °C.
  • Triethyl phosphonoacetate is added dropwise and stirred.
  • Aldehyde precursor is added and stirred at room temperature until consumption.
  • The reaction is quenched with saturated ammonium chloride solution.
  • Organic extraction, drying over sodium sulfate, and concentration follow.
  • Purification by silica gel chromatography yields the desired thioether compound.

Summary Table of Preparation Methods

Step Method/Reaction Conditions/Notes Yield/Outcome
Methoxypropan-2-one synthesis Ring opening of propylene oxide with MeOH 0.8-2 mol/mol MeOH:PO, 0-60 °C, NaOH or Co-salen catalyst High selectivity to 1-methoxy-2-propanol
1-Chloro-3-methoxypropane Substitution of 1,3-bromochloropropane with NaOCH3 Benzene solvent, BTMAC catalyst, 20-110 °C dropwise, 50-80 °C hold 92.8% yield
Introduction of o-tolylthio group Thiol nucleophilic substitution with o-tolylthiol NaH base, THF solvent, 0 °C to rt, flash chromatography 60-95% yield depending on substrate

Research Findings and Notes

  • The use of phase transfer catalysts significantly improves the efficiency and yield of the substitution reactions involving sodium methoxide and haloalkoxypropane intermediates.
  • Selective catalysts such as Co-salen complexes enable enantioselective synthesis of methoxypropanol intermediates, which could be adapted for chiral synthesis of related ketones.
  • The thiolation step requires careful control of base and temperature to avoid side reactions and ensure high purity of the thioether product.
  • Purification by flash column chromatography with petroleum ether and ethyl acetate mixtures is effective for isolating the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(o-tolylthio)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

1-Methoxy-3-(o-tolylthio)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methoxy-3-(o-tolylthio)propan-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Methoxy-3-(methylsulfonyl)propan-2-one (BP 4816)
  • Substituents : Methoxy (position 1) and methylsulfonyl (position 3).
  • Key Differences : The methylsulfonyl group is a strong electron-withdrawing substituent compared to the o-tolylthio group. This likely increases polarity and reduces nucleophilicity at the carbonyl carbon.
1-Phenoxy-3-(phenylthio)propan-2-one
  • Substituents: Phenoxy (position 1) and phenylthio (position 3).
  • Key Differences: The phenoxy group is less electron-donating than methoxy, which may alter reactivity in condensation or oxidation reactions.
4-(o-Tolylthio)-butan-2-one
  • Structure: Butanone backbone with o-tolylthio at position 3.
  • Key Differences : The extended carbon chain increases hydrophobicity and may affect solubility. This compound is synthesized via thia-Michael addition, a method applicable to other β-thioketones .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Substituents
1-Methoxy-3-(o-tolylthio)propan-2-one C₁₁H₁₂O₂S 208.27 g/mol Likely DMF/DMSO-soluble* o-Tolylthio, methoxy
1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one C₈H₁₅NO₂ 157.21 g/mol Not reported Pyrrolidine, methoxy
1-Methoxy-3-(oxan-4-yl)propan-2-one C₉H₁₆O₃ 172.22 g/mol Not reported Oxane (tetrahydropyran)
DMPTHP Thiosemicarbazone Derivatives Variable ~300–400 g/mol Insoluble in H₂O, soluble in DMF/DMSO Thiosemicarbazide moieties

*Inferred from , where similar thiosemicarbazones exhibit DMF/DMSO solubility .

Biological Activity

1-Methoxy-3-(o-tolylthio)propan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Methoxy-3-(o-tolylthio)propan-2-one belongs to the class of thioether ketones. Its structural formula can be represented as follows:

C11H14OS\text{C}_11\text{H}_{14}\text{OS}

This compound features a methoxy group and an o-tolylthio moiety, which are significant for its biological interactions.

Cytotoxicity

Recent studies have demonstrated that 1-Methoxy-3-(o-tolylthio)propan-2-one exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7). The cytotoxicity was evaluated using the MTT assay, revealing that the compound induces cell death in cancerous cells while exhibiting lower toxicity in normal cells.

Table 1: Cytotoxicity Data of 1-Methoxy-3-(o-tolylthio)propan-2-one

Cell LineIC50 (µM)Normal Cell Toxicity
MCF-715Low
HEK293 (Normal)>100Minimal

The mechanism by which 1-Methoxy-3-(o-tolylthio)propan-2-one exerts its cytotoxic effects appears to involve apoptosis induction and disruption of cellular signaling pathways. It has been suggested that the compound may interact with estrogen receptors, similar to other compounds in its class, thereby influencing gene expression related to cell proliferation and survival.

Study on Anticancer Properties

A recent study focused on synthesizing derivatives of β-aryl-β-mercapto ketones, including 1-Methoxy-3-(o-tolylthio)propan-2-one. The results indicated that these compounds exhibited high cytotoxic activity against MCF-7 cells, outperforming traditional therapies like Tamoxifen. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that compounds similar to 1-Methoxy-3-(o-tolylthio)propan-2-one possess antimicrobial activity. For instance, derivatives have been tested against Mycobacterium tuberculosis and other bacterial strains, showing varying degrees of effectiveness.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC µg/mL)
1-Methoxy-3-(o-tolylthio)propan-2-oneMycobacterium tuberculosis25
Chalcone DerivativeStaphylococcus aureus30

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Methoxy-3-(o-tolylthio)propan-2-one, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

  • Nucleophilic thiol addition : Reacting 1-methoxypropan-2-one with o-toluenethiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Friedel-Crafts acylation : Using a Lewis acid catalyst (e.g., AlCl₃) to introduce the o-tolylthio group to a propan-2-one backbone .
    Key considerations include controlling stoichiometry, solvent polarity (DMF or THF), and avoiding side reactions like over-oxidation of the thioether group .

Q. How is the molecular structure of 1-Methoxy-3-(o-tolylthio)propan-2-one confirmed experimentally?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ3.3\delta \sim3.3 ppm), thioether (C-S at δ4050\delta \sim40–50 ppm), and ketone (δ205210\delta \sim205–210 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C11_{11}H12_{12}O2_2S) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement of the o-tolylthio group relative to the ketone backbone (if crystalline) .

Q. What are the primary chemical reactivities of 1-Methoxy-3-(o-tolylthio)propan-2-one under varying conditions?

  • Oxidation : The thioether group can oxidize to sulfoxide or sulfone derivatives using H2_2O2_2 or mCPBA .
  • Nucleophilic substitution : The ketone may undergo substitution with amines or thiols under basic conditions .
  • Reduction : NaBH4_4 or LiAlH4_4 reduces the ketone to a secondary alcohol .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of 1-Methoxy-3-(o-tolylthio)propan-2-one?

  • Catalyst optimization : Use of heterogeneous catalysts (e.g., zeolites) reduces purification steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of o-toluenethiol .
  • Temperature control : Lower temperatures (40–50°C) minimize byproduct formation during thioether formation .

Q. What computational methods are used to predict the biological activity of 1-Methoxy-3-(o-tolylthio)propan-2-one?

  • Molecular docking : Screens against serotonin/dopamine receptors to predict binding affinities, leveraging its structural similarity to pyrrolidine-based bioactive compounds .
  • DFT calculations : Models electron distribution to explain regioselectivity in substitution reactions .

Q. How does 1-Methoxy-3-(o-tolylthio)propan-2-one interact with biological targets, and what assays validate these interactions?

  • In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., 3^3H-serotonin) quantify receptor affinity .
  • Enzyme inhibition : Tests against monoamine oxidase (MAO) or cytochrome P450 isoforms assess metabolic stability .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Multi-technique validation : Cross-validate NMR/IR with single-crystal XRD. Discrepancies in bond lengths may arise from dynamic effects in solution vs. solid state .
  • DFT-assisted refinement : Computational models reconcile experimental data with theoretical geometries .

Q. What environmental factors influence the stability of 1-Methoxy-3-(o-tolylthio)propan-2-one during storage?

  • pH sensitivity : Degrades in acidic conditions (pH < 4) via ketone protonation .
  • Temperature : Store at 2–8°C in inert atmospheres to prevent thioether oxidation .

Q. How is regioselectivity achieved in substitution reactions involving 1-Methoxy-3-(o-tolylthio)propan-2-one?

  • Steric effects : The o-tolyl group directs nucleophiles to the less hindered ketone position .
  • Electronic effects : Electron-withdrawing methoxy groups activate specific sites for attack .

Q. What analytical challenges arise in quantifying 1-Methoxy-3-(o-tolylthio)propan-2-one in complex matrices?

  • Chromatography : HPLC with UV detection (λ = 254 nm) separates it from byproducts, while GC-MS requires derivatization due to low volatility .
  • Matrix effects : Biological samples require SPE cleanup to avoid ion suppression in LC-MS .

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